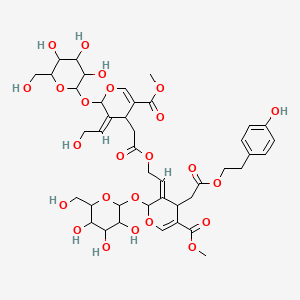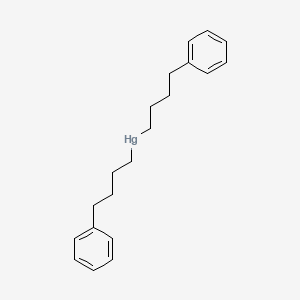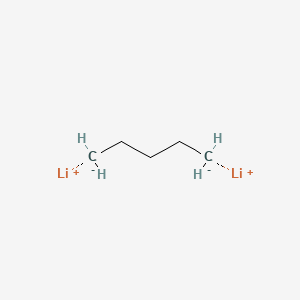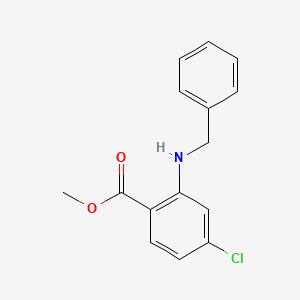![molecular formula C17H25N5O5 B14748446 2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ala-Ala-Asn-PAB is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming peptide-drug conjugates. These conjugates can be cleaved by cellular proteases to release the cytotoxic drugs in their active form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ala-Ala-Asn-PAB typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids (Ala, Ala, and Asn) using coupling reagents such as HBTU or DIC. After the peptide chain is assembled, the PAB (p-aminobenzyl) group is introduced. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Ala-Ala-Asn-PAB follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ala-Ala-Asn-PAB primarily undergoes cleavage reactions facilitated by cellular proteases. These reactions are crucial for the release of the active cytotoxic drug from the peptide-drug conjugate .
Common Reagents and Conditions: The cleavage of Ala-Ala-Asn-PAB linkers typically occurs under physiological conditions within the lysosomal compartments of target cells. Enzymes such as cathepsins play a significant role in this process .
Major Products Formed: The major products formed from the cleavage of Ala-Ala-Asn-PAB linkers are the active cytotoxic drugs and the peptide fragments. These products are then able to exert their therapeutic effects on the target cells .
Aplicaciones Científicas De Investigación
Ala-Ala-Asn-PAB is widely used in the field of biomedical research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues. The compound’s superior chemical properties make it highly advantageous for targeted drug delivery and enhanced therapeutic efficacy .
Mecanismo De Acción
The mechanism of action of Ala-Ala-Asn-PAB involves its role as a cleavable linker in ADCs. Upon binding to a specific antigen on cancerous cells, the ADC is internalized via receptor-mediated endocytosis. Once inside the cancer cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug. This drug then exerts its effects by disrupting cellular processes such as mitosis, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds:
- Val-Cit-PAB
- Fmoc-PEG4-Ala-Ala-Asn-PAB
- Azido-PEG5-Ala-Ala-Asn-PAB
Uniqueness: Compared to similar compounds, Ala-Ala-Asn-PAB demonstrates robust potency and specificity in targeting cancer cells. While Val-Cit-PAB ADCs retain better specificity on certain cell lines, Ala-Ala-Asn-PAB linkers show significant cytotoxicity on a broader range of cancer cells .
Conclusion
Ala-Ala-Asn-PAB is a versatile and effective cleavable peptide linker used in the synthesis of ADCs. Its unique properties and mechanisms of action make it a valuable tool in targeted cancer therapy, offering promising potential for future biomedical research and therapeutic applications.
Propiedades
Fórmula molecular |
C17H25N5O5 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26) |
Clave InChI |
VPXFRPRRAXTBSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)




![Spiro[4.7]dodecane](/img/structure/B14748417.png)


![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)

